molecular formula C24H16Cl2N2O4S B11532215 4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11532215
M. Wt: 499.4 g/mol
InChI Key: ZEXZCMFUAJSXOI-UVHMKAGCSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down. It consists of several functional groups, including a benzothiophene core, a hydrazine moiety, and a carbonyl group.
  • The compound’s structure can be visualized as follows:

    Structure:\text{Structure:} Structure:

    !Compound Structure)
  • The benzothiophene ring contributes aromaticity and potential biological activity.
  • The hydrazine group suggests reactivity and potential for coordination chemistry.
  • The carbonyl group indicates potential for nucleophilic reactions.
  • Overall, this compound is intriguing due to its diverse functional groups and potential applications.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions this compound may undergo include:

        Oxidation: The carbonyl group is susceptible to oxidation.

        Reduction: The hydrazine group can be reduced to form amines.

        Substitution: The chlorophenyl group may undergo nucleophilic substitution.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, coordination chemistry, and potential ligand properties.

      Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Consider its use in materials science (e.g., organic electronics).

  • Mechanism of Action

    • The compound’s effects depend on its specific targets. It could inhibit enzymes, modulate signaling pathways, or interact with receptors.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other benzothiophenes, hydrazine derivatives, and carbonyl-containing molecules.
    • Uniqueness lies in the combination of these functional groups.

    Remember that this compound’s potential lies in its versatility and diverse reactivity. Researchers continue to explore its applications across various fields

    Properties

    Molecular Formula

    C24H16Cl2N2O4S

    Molecular Weight

    499.4 g/mol

    IUPAC Name

    [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate

    InChI

    InChI=1S/C24H16Cl2N2O4S/c1-31-19-12-14(13-27-28-23(29)15-6-2-4-8-17(15)25)10-11-18(19)32-24(30)22-21(26)16-7-3-5-9-20(16)33-22/h2-13H,1H3,(H,28,29)/b27-13+

    InChI Key

    ZEXZCMFUAJSXOI-UVHMKAGCSA-N

    Isomeric SMILES

    COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

    Canonical SMILES

    COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

    Origin of Product

    United States

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